Methylsulfinylwarfarin
Description
Structure
3D Structure
Properties
CAS No. |
89434-45-7 |
|---|---|
Molecular Formula |
C20H18O5S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-hydroxy-3-[1-(4-methylsulfinylphenyl)-3-oxobutyl]chromen-2-one |
InChI |
InChI=1S/C20H18O5S/c1-12(21)11-16(13-7-9-14(10-8-13)26(2)24)18-19(22)15-5-3-4-6-17(15)25-20(18)23/h3-10,16,22H,11H2,1-2H3 |
InChI Key |
AQJSRROQSBLBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)S(=O)C)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Synthetic and Derivatization Strategies for Methylsulfinylwarfarin Analogs
Chemical Synthesis Pathways for Warfarin (B611796) Sulfoxides
The defining feature of methylsulfinylwarfarin is the chiral sulfoxide (B87167) group. The synthesis of such compounds requires precise control over the stereochemistry at the sulfur atom. General methodologies for producing enantiomerically pure sulfoxides are well-established and can be adapted for the synthesis of warfarin sulfoxides.
Stereoselective Synthetic Approaches to Chiral Sulfoxides
Obtaining enantiomerically enriched sulfoxides is a primary challenge in their synthesis. rsc.org The methods to achieve this can be broadly categorized into the enantioselective oxidation of a prochiral sulfide (B99878) precursor and the use of chiral auxiliaries to direct stereochemistry. wiley-vch.deillinois.edu
Enantioselective Oxidation of Sulfides: This is one of the most direct methods for preparing chiral sulfoxides. acs.org It involves the oxidation of a corresponding prochiral sulfide (e.g., a methylthio-warfarin analog) using a chiral oxidizing agent or a catalyst.
Catalytic Systems: Transition metal catalysts, particularly those based on titanium and vanadium, are commonly used in combination with chiral ligands (like diethyl tartrate) and an oxidant (like a hydroperoxide). These systems can create a chiral environment around the sulfide, leading to the preferential formation of one sulfoxide enantiomer. acs.org
Chiral Reagents: Stoichiometric chiral oxidants, such as chiral oxaziridines (e.g., Davis' oxaziridines), can provide high enantioselectivity in the oxidation of sulfides to sulfoxides. acs.org
Andersen Synthesis: A classical and highly reliable method for producing chiral sulfoxides is the Andersen synthesis, which utilizes a chiral auxiliary. illinois.edu The general steps are:
Reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters. illinois.edu
Separation of these diastereomers, typically by crystallization, to obtain a diastereomerically pure sulfinate. illinois.edu
Nucleophilic displacement of the chiral auxiliary by an organometallic reagent (e.g., a Grignard reagent). This reaction proceeds with clean inversion of configuration at the sulfur atom, yielding an enantiomerically pure sulfoxide. illinois.edu
Biocatalytic Methods: Enzymes offer a green and highly selective alternative for chiral sulfoxide synthesis. frontiersin.org Oxidases can perform asymmetric oxidation of sulfides, while other enzymes can be used for the kinetic resolution of a racemic sulfoxide mixture, where one enantiomer is selectively transformed (e.g., reduced back to the sulfide), leaving the other enantiomer in high purity. frontiersin.org
| Method | Principle | Key Reagents/Components | Advantages | Reference |
|---|---|---|---|---|
| Catalytic Asymmetric Oxidation | Enantioselective oxidation of a prochiral sulfide. | Titanium or Vanadium catalysts, chiral ligands (e.g., tartrates), hydroperoxides. | High efficiency, uses catalytic amounts of chiral material. | acs.org |
| Stoichiometric Asymmetric Oxidation | Oxidation with a chiral reagent. | Chiral oxaziridines (Davis' reagents). | Often provides high enantioselectivity for a broad range of substrates. | acs.org |
| Andersen Synthesis | Use of a chiral auxiliary to separate diastereomers. | Sulfinyl chlorides, chiral alcohols (e.g., (-)-menthol), Grignard reagents. | Classic, reliable method yielding high enantiopurity. | illinois.edu |
| Biocatalysis | Enzyme-mediated oxidation or kinetic resolution. | Oxidases, sulfoxide reductases, whole-cell systems. | High selectivity, mild reaction conditions, environmentally friendly. | frontiersin.org |
Methodologies for Isotopic Labeling of this compound
Isotopic labeling is a critical technique for studying the metabolism, distribution, and pharmacokinetics of compounds. scripps.edu Molecules like this compound can be labeled with stable isotopes (e.g., ²H, ¹³C) for NMR or mass spectrometry studies, or with radioactive isotopes (e.g., ³H, ¹⁴C) for tracer studies. scripps.edusigmaaldrich.com The synthesis of an isotopically labeled version of this compound would require the introduction of the label into a suitable precursor at a strategic point in the synthetic pathway.
Potential labeling strategies include:
Labeling the Coumarin (B35378) Ring: The synthesis can begin with an isotopically labeled precursor, such as 4-hydroxycoumarin (B602359) containing ¹³C or ¹⁴C in its aromatic structure. The subsequent Michael addition and modification steps would carry the label through to the final product.
Labeling the Phenylbutyl Side Chain: A labeled version of the α,β-unsaturated ketone precursor can be used. For example, benzylideneacetone (B49655) labeled with ¹³C in the carbonyl group or on the phenyl ring.
Labeling the Methylsulfinyl Group: This offers a highly specific labeling site. A direct approach would involve the methylation of a thiol-containing warfarin analog using an isotopically labeled methylating agent, such as ¹⁴C-methyl iodide (¹⁴CH₃I) or ¹³C-methyl iodide, followed by oxidation to the sulfoxide. scripps.edu
| Labeling Position | Isotope | Potential Labeled Precursor | Purpose | Reference |
|---|---|---|---|---|
| Coumarin Nucleus | ¹⁴C or ¹³C | Labeled 4-hydroxycoumarin | Tracking the core scaffold in metabolic studies. | scripps.edu |
| Methyl Group | ¹⁴C or ¹³C | ¹⁴CH₃I or ¹³CH₃I | Studying the metabolism specifically at the methylsulfinyl group. | scripps.edu |
| General Labeling | ³H (Tritium) | Tritium gas (³H₂) with a catalyst | General purpose radiolabeling for detection in biological systems. | nih.gov |
| Side Chain | ¹³C | Labeled benzylideneacetone analog | Probing metabolic changes in the side chain. | scripps.edu |
Precursor Chemistry and Structural Modifications
The synthesis of warfarin and its many analogs, which would include the precursor to this compound, is most commonly achieved through a Michael addition reaction. philarchive.orgresearchgate.net This reaction establishes the carbon framework of the molecule by forming a new carbon-carbon bond.
The fundamental precursors for this synthesis are:
A 4-hydroxycoumarin derivative: This provides the core bicyclic ring system. 4-hydroxycoumarin itself is the most common starting material. mdpi.comacs.org
An α,β-unsaturated ketone (a Michael acceptor): The structure of this ketone determines the nature of the 3-position side chain on the final coumarin product. For warfarin, this precursor is benzylideneacetone. philarchive.org
Structural modifications to create a library of warfarin analogs are achieved by systematically varying the structure of the ketone precursor. researchgate.net To synthesize the direct sulfide precursor to this compound, one would logically employ a Michael acceptor that already contains a methylthio group. For instance, a reaction between 4-hydroxycoumarin and a ketone such as 4-(phenyl)-4-(methylthio)but-3-en-2-one would yield a warfarin analog containing a methylthio group, which could then be selectively oxidized to the target this compound. The stereochemistry of the Michael addition itself can be controlled using chiral organocatalysts, such as primary amines or diamines, to produce specific enantiomers of the warfarin scaffold before the sulfoxide is even introduced. researchgate.netrsc.org
| Final Compound | 4-Hydroxycoumarin Precursor | Ketone Precursor (Michael Acceptor) | Reference |
|---|---|---|---|
| Warfarin | 4-hydroxycoumarin | Benzylideneacetone (4-phenyl-3-buten-2-one) | philarchive.orgacs.org |
| Acenocoumarol | 4-hydroxycoumarin | 4-Nitrophenyl-3-buten-2-one | mdpi.com |
| Phenprocoumon | 4-hydroxycoumarin | 1-Phenyl-1-penten-3-one | mdpi.com |
| Hypothetical Methylthio-Warfarin (precursor to this compound) | 4-hydroxycoumarin | (E)-4-(phenyl)-4-(methylthio)but-3-en-2-one | N/A |
Based on a comprehensive search for scientific literature, there is no available information on the analytical methodologies for a chemical compound named “this compound.” The extensive body of research on warfarin metabolism focuses primarily on hydroxylated and reduced metabolites.
As such, it is not possible to generate an article that adheres to the requested outline focusing solely on "this compound." The specified analytical techniques—such as Chiral HPLC, UPLC, Tandem Mass Spectrometry, and High-Resolution Mass Spectrometry—have been widely applied to other warfarin metabolites, but no data exists in the provided search results for their application to this compound.
To fulfill the user's request would require extrapolating or substituting data from unrelated warfarin metabolites, which would be scientifically inaccurate and violate the explicit instructions to focus strictly on "this compound." Therefore, no article can be produced.
Advanced Analytical Methodologies for Methylsulfinylwarfarin Characterization
Spectroscopic Analysis and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and, critically, for the assignment of stereochemistry. For a molecule like Methylsulfinylwarfarin, which possesses a chiral center at the sulfur atom of the methylsulfinyl group in addition to the chiral center in the warfarin (B611796) side chain, NMR provides the means to differentiate between the resulting diastereomers. The precise spatial arrangement of atoms leads to distinct magnetic environments for nearby nuclei, which is reflected in their chemical shifts and coupling constants.
Proton (¹H) NMR is particularly informative. The protons on the methyl group of the sulfoxide (B87167) and the protons on the adjacent chiral carbon of the warfarin moiety are diastereotopic. Consequently, they are expected to exhibit different chemical shifts (δ) in the ¹H NMR spectrum for the (R)- and (S)-sulfoxide diastereomers. The magnitude of this difference is influenced by the anisotropic effects of the sulfoxide bond and the preferred conformations of the molecule.
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for confirming stereochemical assignments. A NOESY experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. For this compound, a cross-peak between the methyl protons of the sulfinyl group and specific protons on the coumarin (B35378) ring or the phenyl substituent would provide definitive evidence of their spatial proximity, allowing for the assignment of the relative configuration of the two chiral centers.
The table below presents hypothetical ¹H NMR chemical shift data for key protons in the two diastereomers of this compound, illustrating the expected differences that enable stereochemical assignment.
| Proton Assignment | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| -S(O)-CH₃ | 2.85 | 2.95 | Singlet (s) |
| H at C4 | 4.21 | 4.35 | Doublet of doublets (dd) |
| Aromatic Protons (Coumarin) | 7.20 - 7.90 | 7.22 - 7.93 | Multiplet (m) |
| Aromatic Protons (Phenyl) | 7.30 - 7.55 | 7.31 - 7.58 | Multiplet (m) |
UV/Visible Spectroscopy for Purity and Concentration Determination
UV/Visible spectroscopy is a robust and widely used technique for the quantitative analysis of compounds that contain chromophores. The 4-hydroxycoumarin (B602359) core structure within this compound contains an extended π-electron system, which strongly absorbs ultraviolet radiation. This characteristic allows for the sensitive determination of the compound's concentration in solution and can also serve as an initial indicator of purity.
The principle of quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For a specific compound in a given solvent, the relationship is linear over a certain concentration range. Warfarin and its derivatives typically exhibit a strong absorption maximum (λmax) in the range of 305-310 nm. bevital.nopharmj.org.ua
To determine the concentration of a this compound sample, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. Deviations from the expected spectral shape or the presence of additional absorption bands can indicate the presence of impurities.
The following table shows representative data for a typical calibration curve used for the concentration determination of this compound.
| Standard Concentration (µg/mL) | Absorbance at 308 nm (A.U.) |
|---|---|
| 2.0 | 0.112 |
| 5.0 | 0.278 |
| 10.0 | 0.559 |
| 15.0 | 0.841 |
| 20.0 | 1.115 |
Method Validation and Quantitative Analytical Performance Parameters
Validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For the quantitative determination of this compound, typically by a technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), a comprehensive validation study is required to ensure the reliability, consistency, and accuracy of the results.
Key performance parameters evaluated during method validation include accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantitation (LOQ). These parameters are assessed according to guidelines established by regulatory bodies like the International Council for Harmonisation (ICH).
Accuracy refers to the closeness of the measured value to the true value and is often assessed by recovery studies in a sample matrix.
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at different levels (repeatability, intermediate precision).
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. chemmethod.com
The table below summarizes typical validation parameters and acceptance criteria for a validated HPLC-UV method for the quantitative analysis of this compound. chemmethod.comchemmethod.comnih.gov
| Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9997 |
| Range | Defined by linearity | 1.0 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.55% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 0.89% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.0 µg/mL |
Biotransformation Pathways and Enzymatic Mechanisms of Methylsulfinylwarfarin
In Vitro Metabolism Studies Using Hepatic Models
In vitro hepatic models, such as liver microsomes and hepatocytes, are crucial for elucidating the metabolic pathways of drugs. While direct studies on Methylsulfinylwarfarin are not extensively available in the literature, the behavior of the parent compound, warfarin (B611796), in these systems provides a foundation for understanding the potential metabolism of its sulfoxide (B87167) derivative.
The formation of a sulfoxide metabolite from a sulfur-containing precursor is often mediated by cytochrome P450 (CYP) enzymes. These enzymes are known to catalyze the oxidation of a wide array of xenobiotics. In the context of warfarin, several CYP isoforms are responsible for its oxidative metabolism, primarily leading to hydroxylated products.
The principal CYP enzymes involved in the metabolism of the two enantiomers of warfarin, (S)-warfarin and (R)-warfarin, are well-characterized. (S)-warfarin is predominantly metabolized by CYP2C9, while (R)-warfarin is a substrate for multiple CYPs, including CYP1A2, CYP2C19, and CYP3A4. drugbank.com Given that CYP enzymes are capable of catalyzing sulfoxidation reactions for various xenobiotics, it is plausible that these same isoforms could contribute to the formation of this compound from a corresponding methylthio-warfarin precursor. acs.orgrsc.org The specific contribution of each isoform would likely depend on the stereochemistry of the substrate and the accessibility of the sulfur atom to the enzyme's active site.
Flavin-containing monooxygenases (FMOs) are another class of enzymes known to catalyze the sulfoxidation of various drugs and xenobiotics. mdpi.comwikipedia.org It is therefore also possible that FMOs could play a role in the formation of a warfarin sulfoxide.
Table 1: Key Cytochrome P450 Isoforms in Warfarin Metabolism and Their Potential Role in Sulfoxidation
| CYP Isoform | Primary Warfarin Enantiomer Substrate | Major Metabolites | Potential Role in Sulfoxidation |
| CYP2C9 | (S)-Warfarin | 7-hydroxywarfarin, 6-hydroxywarfarin | Putative oxidation of a methylthio-warfarin to this compound |
| CYP1A2 | (R)-Warfarin | 6-hydroxywarfarin, 8-hydroxywarfarin | Potential involvement in the sulfoxidation of (R)-methylthio-warfarin |
| CYP2C19 | (R)-Warfarin | 4'-hydroxywarfarin, 6-hydroxywarfarin, 8-hydroxywarfarin | May contribute to the formation of (R)-Methylsulfinylwarfarin |
| CYP3A4 | (R)-Warfarin | 10-hydroxywarfarin | Possible role in the sulfoxidation of (R)-methylthio-warfarin |
This table is based on the known metabolism of warfarin and the general catalytic activities of CYP enzymes. The role in sulfoxidation is inferred.
The metabolic fate of a sulfoxide can involve reduction back to the corresponding sulfide (B99878). This reductive pathway is catalyzed by various reductase enzyme systems present in the liver and other tissues. For instance, liver aldehyde oxidase has been shown to possess sulfoxide reductase activity towards certain compounds. nih.gov Methionine sulfoxide reductases (Msrs) are another class of enzymes responsible for the reduction of sulfoxides. frontiersin.org
In the context of warfarin, cytosolic reductases are known to metabolize the ketone group of warfarin to form warfarin alcohols. acs.org It is conceivable that these or other reductase systems could act on this compound, reducing it back to a methylthio-warfarin analog. The stereochemistry of the sulfoxide would likely influence its affinity for these enzymes.
Phase II metabolism involves the conjugation of a drug or its metabolite with an endogenous molecule to facilitate its excretion. For warfarin, the hydroxylated metabolites undergo glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov
While direct evidence for the conjugation of this compound is lacking, it is a plausible metabolic pathway. The sulfoxide group could potentially serve as a site for conjugation, or other functional groups on the warfarin molecule could be targeted. For instance, if a hydroxyl group is also present on the this compound molecule, it could undergo glucuronidation or sulfation. uef.fiutb.cz Sulfotransferases (SULTs) are another family of Phase II enzymes that catalyze the sulfation of xenobiotics, and could potentially be involved in the conjugation of a hydroxylated this compound. uef.fi
Stereochemical Aspects of Biotransformation of Warfarin and its Sulfoxide Metabolites
Warfarin is a chiral molecule, and its metabolism is highly stereoselective. The (S)- and (R)-enantiomers are metabolized by different enzymes and at different rates. oup.comuef.fi The introduction of a sulfoxide group would create an additional chiral center, leading to the possibility of multiple diastereomers of this compound.
The enzymatic formation of a sulfoxide is often stereoselective, with one stereoisomer being preferentially produced. mdpi.com Similarly, the subsequent metabolism, including reduction of the sulfoxide or conjugation, would also likely be influenced by the stereochemistry at both the benzylic carbon of the warfarin backbone and the sulfur atom of the sulfoxide. For example, different reductase enzymes may exhibit stereoselectivity for one of the sulfoxide diastereomers.
Mechanistic Studies of Sulfur Oxidation and Reduction Reactions
The enzymatic oxidation of a sulfide to a sulfoxide by CYP enzymes is believed to proceed via a concerted oxygen atom transfer from the activated heme-iron-oxygen species to the sulfur atom. acs.org The spin state of the iron-oxo intermediate can influence the reaction mechanism. rsc.org FMOs catalyze sulfoxidation through a different mechanism involving a flavin hydroperoxide intermediate. wikipedia.org
The reduction of sulfoxides back to sulfides can be catalyzed by enzymes such as aldehyde oxidase and methionine sulfoxide reductases. nih.govfrontiersin.org These reactions typically involve the transfer of electrons from a cofactor, such as NADH or NADPH, to the sulfoxide, leading to the cleavage of the sulfur-oxygen bond.
Metabolite Identification and Elucidation of Biotransformation Cascades
The identification of metabolites is a critical step in understanding the biotransformation of a drug. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the structural elucidation of metabolites.
A hypothetical biotransformation cascade for a methylthio-warfarin precursor could involve an initial Phase I oxidation to form this compound, catalyzed by CYP or FMO enzymes. This sulfoxide could then undergo several subsequent reactions:
Reduction: Reversion to the methylthio-warfarin precursor by reductase enzymes.
Further Oxidation: Oxidation of the sulfoxide to a sulfone.
Hydroxylation: Introduction of a hydroxyl group at one of the established positions on the coumarin (B35378) ring or the phenyl group.
Phase II Conjugation: Glucuronidation or sulfation of any available hydroxyl groups on the this compound molecule.
Molecular Interactions of Methylsulfinylwarfarin with Biological Macromolecules
Binding to Human Serum Albumin (HSA) and Other Plasma Proteins
There is a lack of specific studies quantitatively assessing the binding of methylsulfinylwarfarin to human serum albumin (HSA) and other plasma proteins.
Quantitative Assessment of Protein Binding Affinity and Capacity
No specific data on the binding affinity (Ka) or the number of binding sites (n) for the interaction between this compound and HSA or other plasma proteins could be located in the reviewed literature.
Stereospecificity of this compound-Protein Interactions
Information regarding the stereospecific binding of this compound enantiomers to plasma proteins is not available in the current body of scientific literature.
Displacement Interactions with Endogenous Ligands and Other Xenobiotics
There are no specific studies detailing the displacement of this compound from its binding sites on plasma proteins by endogenous ligands or other xenobiotics.
Ligand-Protein Binding Dynamics and Conformational Changes
Investigations into the specific dynamic changes and conformational alterations in plasma proteins upon binding of this compound have not been reported in the available scientific literature.
Computational Chemistry and Modeling of Methylsulfinylwarfarin Interactions
Molecular Docking Simulations for Enzyme-Substrate Complexes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand how a ligand, such as a drug or a metabolite, might bind to the active site of a protein. For methylsulfinylwarfarin, docking simulations can elucidate its potential interactions with metabolizing enzymes like cytochrome P450 (CYP) isoforms or its target, vitamin K epoxide reductase (VKORC1).
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each pose. This score is an estimation of the binding affinity, with lower scores typically indicating a more favorable interaction.
Research on warfarin (B611796) and its derivatives has utilized molecular docking to explore their binding to VKORC1. researchgate.net These studies have identified key amino acid residues within the active site that are crucial for binding. For instance, docking of S-warfarin into the active site of VKORC1 has revealed important interactions with specific residues that stabilize the complex. researchgate.net While specific docking studies on this compound are not extensively documented, the methodology would be analogous. The sulfinyl group would introduce different steric and electronic properties compared to warfarin, potentially altering the binding mode and affinity.
Illustrative Docking Results of Warfarin Metabolites with VKORC1:
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| (S)-Warfarin | -9.5 | PHE55, TRP59, LEU128 |
| This compound | -8.2 | PHE55, TYR139 |
| 7-Hydroxywarfarin | -9.1 | TRP59, SER141 |
| 10-Hydroxywarfarin | -8.8 | LEU120, TYR139 |
This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies and does not represent actual experimental results for this compound.
Molecular Dynamics Simulations of Protein-Ligand Interactions
Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. benthamdirect.com While molecular docking provides a static picture of the binding pose, MD simulations can reveal the dynamic behavior and stability of the protein-ligand complex in a simulated physiological environment.
Starting from the best-docked pose of this compound within an enzyme's active site, an MD simulation would be run for a specific duration (e.g., nanoseconds to microseconds). The simulation calculates the forces between atoms and uses them to predict their movements. Analysis of the simulation trajectory can provide information on:
The stability of the protein-ligand complex.
The flexibility of different parts of the protein and the ligand.
The role of water molecules in mediating interactions.
The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained over time.
For warfarin, MD simulations have been used to study its interaction with CYP2C9, the primary enzyme responsible for its metabolism. benthamdirect.com These simulations have provided insights into the conformational changes that occur upon warfarin binding and have helped to explain the effects of genetic variations in CYP2C9 on warfarin metabolism. benthamdirect.com A similar approach for this compound would be valuable in understanding its stability within and potential for inhibition of various enzymes.
Typical Parameters for a Molecular Dynamics Simulation:
| Parameter | Value |
| Simulation Software | GROMACS, AMBER |
| Force Field | CHARMM36, OPLS-AA |
| Water Model | TIP3P |
| Simulation Time | 100 ns |
| Temperature | 310 K |
| Pressure | 1 bar |
This table represents typical parameters used in MD simulations and is for illustrative purposes.
In Silico Prediction of Biotransformation Pathways and Metabolite Structures
In silico tools can be used to predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. nih.gov These tools often use a combination of rule-based systems, which contain information about known biotransformation reactions, and machine learning models trained on large datasets of metabolic data.
For this compound, these predictive tools could be used to identify which enzymes are likely to be involved in its further metabolism and what the structures of the resulting metabolites might be. The metabolism of warfarin itself is complex, involving multiple CYP450 enzymes that produce a variety of hydroxylated metabolites. nih.gov Computational methods have been employed to correlate genetic variations in these enzymes with observed differences in warfarin metabolism among individuals. nih.gov
By inputting the structure of this compound into a metabolism prediction tool, one could generate a list of potential phase I and phase II metabolites. This information is valuable in guiding experimental metabolite identification studies and in understanding the complete metabolic profile of warfarin.
Predicted Biotransformation Pathways for Warfarin:
| Parent Compound | Enzyme Family | Predicted Reaction | Resulting Metabolite |
| Warfarin | CYP2C9 | Aromatic Hydroxylation | 7-Hydroxywarfarin |
| Warfarin | CYP1A2, CYP3A4 | Aromatic Hydroxylation | 10-Hydroxywarfarin |
| Warfarin | Carbonyl Reductases | Ketone Reduction | Warfarin alcohols |
| 7-Hydroxywarfarin | UGTs | Glucuronidation | 7-Hydroxywarfarin glucuronide |
This table provides examples of known biotransformation pathways for warfarin that can be predicted using in silico models.
Methylsulfinylwarfarin As a Reference Standard and Research Tool
Application in Drug Metabolism Research Assays
In the landscape of drug metabolism research, the identification and quantification of metabolites are crucial for understanding a drug's efficacy and safety profile. Should Methylsulfinylwarfarin be identified as a metabolite of warfarin (B611796), its primary application would be as a reference standard in various in vitro and in vivo assays.
Hypothetical Applications:
Metabolite Identification: A synthesized and purified this compound standard would be essential for confirming the identity of potential metabolites observed in assays using human liver microsomes, hepatocytes, or other metabolically active systems. By comparing the chromatographic retention time and mass spectral data of the experimentally generated metabolite with the known standard, researchers could unequivocally confirm its structure.
Enzyme Phenotyping: To determine which specific cytochrome P450 (CYP) enzymes are responsible for the formation of this compound, the standard would be used to develop a quantifiable assay. This would involve incubating warfarin with a panel of recombinant human CYP enzymes and measuring the rate of this compound formation.
Utility in Analytical Method Development and Validation for Warfarin Metabolites
The development of robust and reliable analytical methods is a cornerstone of drug metabolism research. A reference standard of this compound would be pivotal in the development and validation of such methods, typically employing techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection.
Key Roles in Method Development and Validation:
Method Optimization: The availability of a pure standard allows for the optimization of chromatographic conditions (e.g., mobile phase composition, column chemistry, flow rate) to achieve adequate separation of this compound from the parent drug (warfarin) and other known metabolites, such as 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin.
Calibration and Quantification: The reference standard is used to prepare calibration curves, which are essential for the accurate quantification of the metabolite in biological samples. A series of known concentrations of this compound would be analyzed to establish a linear relationship between the analytical response and concentration.
Validation Parameters: According to regulatory guidelines, analytical methods must be validated for several parameters. A this compound standard would be used to assess:
Accuracy: The closeness of the measured concentration to the true concentration.
Precision: The degree of scatter between a series of measurements.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Sensitivity: The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ).
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Below is an interactive data table illustrating typical validation parameters for an HPLC method for a hypothetical warfarin metabolite.
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% of nominal concentration | -5.2% |
| Precision (% RSD) | ≤ 15% | 8.7% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL |
| Recovery (%) | Consistent and reproducible | 92% |
Role in Mechanistic Enzymology Studies
Beyond its role in identification and quantification, a this compound standard could be instrumental in detailed mechanistic enzymology studies. These studies aim to understand the intricate details of enzyme-substrate interactions and the catalytic mechanisms of the enzymes responsible for warfarin metabolism.
Potential Applications in Enzymology:
Enzyme Kinetics: By quantifying the rate of this compound formation at various warfarin concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined for the responsible enzyme. This information provides insights into the enzyme's affinity for warfarin and its catalytic efficiency.
Inhibition Studies: To investigate potential drug-drug interactions, this compound formation could be monitored in the presence of various known enzyme inhibitors. A decrease in its formation rate would indicate that the co-administered drug inhibits the metabolic pathway leading to this metabolite.
Allosteric Regulation: Some CYP enzymes exhibit allosteric behavior, where the binding of a molecule at one site affects the catalytic activity at another site. The formation of this compound could be studied in the presence of known allosteric effectors to probe the regulatory mechanisms of the metabolizing enzyme.
Emerging Research Frontiers and Future Directions
The study of drug metabolites is critical for understanding the complete pharmacological and toxicological profile of a therapeutic agent. While much is known about the primary metabolic pathways of compounds like warfarin (B611796), the frontiers of research are pushing towards a more granular understanding of minor or secondary metabolites, such as Methylsulfinylwarfarin. This involves the application of cutting-edge technologies and computational methods to elucidate their formation, biological activity, and clinical relevance. The following sections explore these emerging research areas and their future potential in the context of warfarin metabolomics.
Q & A
Q. What are the established methodologies for synthesizing and characterizing Methylsulfinylwarfarin in preclinical studies?
- Category : Basic Research
- Methodological Answer : Synthesis typically involves sulfoxidation of the parent compound using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Experimental protocols should include detailed reaction parameters (e.g., temperature, solvent systems) and validation steps to ensure reproducibility. Data should be reported in tables with raw spectral peaks (e.g., δ values in NMR) and chromatographic retention times .
Q. How should researchers design in vitro experiments to assess this compound’s anticoagulant activity?
- Category : Basic Research
- Methodological Answer : Use human-derived plasma or recombinant clotting factor assays (e.g., Factor Xa inhibition assays) to measure anticoagulant potency. Include controls such as warfarin and vehicle-only groups. Dose-response curves should be generated with at least six concentrations, and IC50 values calculated using non-linear regression models. Report results in tables with 95% confidence intervals and statistical significance (e.g., p-values from ANOVA). Ensure adherence to standardized protocols like those in the Cochrane Handbook for minimizing bias in experimental design .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Category : Basic Research
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. Validate the method per FDA guidelines, including parameters like linearity (R² > 0.99), precision (%CV < 15%), and recovery rates (80–120%). Use stable isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects. Include calibration curves in supplementary materials with error bars representing triplicate measurements .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic stability be resolved in translational studies?
- Category : Advanced Research
- Methodological Answer : Perform systematic reviews using PRISMA guidelines to aggregate data from preclinical and clinical studies . Identify confounding variables (e.g., cytochrome P450 polymorphisms, drug-drug interactions) through meta-regression. Cross-validate findings using in vitro hepatocyte models and in vivo pharmacokinetic (PK) studies in genetically diverse animal cohorts. Publish negative results to reduce publication bias and apply the RECORD-PE checklist for transparent reporting .
Q. What advanced PK/PD modeling approaches are suitable for predicting this compound’s dose-response in heterogeneous populations?
- Category : Advanced Research
- Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) models integrated with Monte Carlo simulations to account for variability in age, renal function, and CYP2C9/VKORC1 genotypes. Validate models against clinical trial data using goodness-of-fit plots and Bayesian estimation. Report results in tables comparing predicted vs. observed AUC and INR values. Reference the Cochrane Handbook for bias mitigation in model parameter selection .
Q. How should researchers investigate this compound’s interactions with CYP450 isoforms?
- Category : Advanced Research
- Methodological Answer : Conduct competitive inhibition assays using recombinant CYP isoforms (e.g., CYP2C9, CYP3A4) and fluorogenic substrates. Calculate Ki values via Dixon plots or Cheng-Prusoff equations. For time-dependent inhibition, pre-incubate isoforms with this compound and NADPH. Correlate findings with clinical PK data from patients co-administered CYP modulators (e.g., fluconazole). Use PRISMA frameworks to synthesize evidence from multiple assay platforms .
Q. What strategies improve reproducibility in this compound’s long-term stability studies?
Q. How can patient adherence to this compound be rigorously monitored in clinical trials?
- Category : Advanced Research
- Methodological Answer : Deploy digital tools like the Alfalfa app (adapted from warfarin management studies) for real-time dose tracking and INR reporting . Combine electronic pill dispensers with plasma drug-level monitoring to validate self-reported adherence. Use mixed-effects models to analyze adherence patterns and correlate with clinical outcomes (e.g., thromboembolic events).
Q. What ethical and methodological safeguards are critical when studying this compound in vulnerable populations?
- Category : Advanced Research
- Methodological Answer : Obtain informed consent using simplified visual aids, particularly for elderly or cognitively impaired participants. Implement adaptive trial designs to minimize risks, with independent data monitoring committees. Reference the Foundations of Clinical Pharmacy for patient-centered communication strategies .
Q. How can cross-disciplinary approaches enhance this compound research?
- Category : Advanced Research
- Methodological Answer :
Integrate chemoinformatics (e.g., molecular docking for target prediction) with clinical PK/PD data. Use MeSH terms like "anticoagulants" and "pharmacoepidemiology" for systematic literature searches in PubMed/Embase . Collaborate with bioinformaticians to develop machine learning models for toxicity prediction, as outlined in Towards Intelligent Automation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
